Perospirone hydrochloride
Overview
Description
Perospirone hydrochloride is an atypical antipsychotic belonging to the azapirone family. It is primarily used for the treatment of schizophrenia and acute bipolar mania. Developed by Dainippon Sumitomo Pharma in Japan, it was introduced in 2001. This compound is known for its ability to antagonize serotonin 5HT2A receptors and dopamine D2 receptors, while also displaying partial agonist activity towards 5HT1A receptors .
Scientific Research Applications
Perospirone hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on neurotransmitter systems and receptor binding.
Medicine: Used in clinical trials to evaluate its efficacy and safety in treating psychiatric disorders.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
Target of Action
Perospirone hydrochloride, an atypical or second-generation antipsychotic of the azapirone family, primarily targets serotonin 5HT2A receptors and dopamine D2 receptors . It also displays affinity towards 5HT1A receptors as a partial agonist . These receptors play a crucial role in the regulation of mood, cognition, and psychosis .
Mode of Action
Perospirone acts as an inverse agonist at the serotonin 5-HT2 receptor and an antagonist at the dopamine D2 receptor . It binds to both receptors with high affinity . Additionally, it acts as a partial agonist at 5-HT1A receptors, which are autoreceptors that stimulate the uptake of 5-HT and inhibit 5-HT release . It also interacts with D4 receptors and α₁-adrenergic receptors as an antagonist, as well as histamine H1 receptor as an inverse agonist .
Biochemical Pathways
Perospirone’s antagonism at D2 receptors is believed to relieve the positive symptoms of schizophrenia such as delusions, hallucinations, and thought disorders . Its inverse agonism at the 5-HT2 receptor and partial agonism at the 5-HT1A receptor are thought to alleviate the negative symptoms and cognitive impairments of schizophrenia .
Pharmacokinetics
Perospirone undergoes rapid and extensive first-pass metabolism in the liver . The metabolic pathways involve hydroxylation , N-dealkylation , and S-oxidation , which are catalyzed by CYP1A1 , 2C8 , 2D6 , and 3A4 . CYP3A4 is reported to have the highest level of contribution in perospirone metabolism .
Result of Action
Perospirone is shown to be effective against positive, negative, and general symptoms in patients with schizophrenia . It is also shown to be less associated with extrapyramidal symptoms as a side effect compared to Haloperidol .
Action Environment
The action, efficacy, and stability of Perospirone can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and efficacy due to potential drug-drug interactions. Additionally, individual factors such as genetic variations in the metabolizing enzymes (e.g., CYP1A1, 2C8, 2D6, and 3A4) can influence the pharmacokinetics and pharmacodynamics of Perospirone .
Safety and Hazards
Perospirone hydrochloride is harmful if swallowed. It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
Biochemical Analysis
Biochemical Properties
Perospirone hydrochloride antagonizes serotonin 5HT2A receptors and dopamine D2 receptors . It also displays affinity towards 5HT1A receptors as a partial agonist . These interactions with enzymes, proteins, and other biomolecules play a crucial role in its function.
Cellular Effects
This compound is shown to be effective against positive, negative, and general symptoms in patients with schizophrenia . It influences cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound is a serotonin 5-HT2 receptor inverse agonist and dopamine D2 receptor antagonist . It binds to both receptors with high affinity. It also interacts with D4 receptors and α₁-adrenergic receptors as an antagonist, as well as histamine H1 receptor an inverse agonist .
Temporal Effects in Laboratory Settings
This compound undergoes rapid and extensive first-pass metabolism in the liver . The metabolic pathways involve hydroxylation, N-dealkylation, and S-oxidation, which are catalyzed by CYP1A1, 2C8, 2D6, and 3A4 . CYP3A4 is reported to have the highest level of contribution in perospirone metabolism .
Dosage Effects in Animal Models
This compound shows potent 5-HT2 and D2 receptor blocking activities in various animal models in vivo . Unlike other serotonin and dopamine antagonists (SDA), such as risperidone and olanzapine, perospirone exhibits a high affinity for 5-HTJA receptors, and acts as a partial agonist .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of perospirone hydrochloride typically begins with the free base form of perospirone. The free base is then converted into its hydrochloride salt. One method involves reacting the free base with hydrochloric acid in a suitable solvent, followed by crystallization to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound involves the preparation of a novel hydrate crystal form. This method includes steps such as mixing the free base with hydrochloric acid, followed by crystallization under controlled conditions to ensure high yield, purity, and stability. The process is designed to be efficient, environmentally friendly, and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Perospirone hydrochloride undergoes several types of chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound .
Comparison with Similar Compounds
Risperidone: Another atypical antipsychotic with a similar mechanism of action but different receptor binding profiles.
Olanzapine: Known for its efficacy in treating schizophrenia and bipolar disorder, with a different side effect profile.
Aripiprazole: A partial agonist at dopamine D2 receptors, used for similar indications but with unique pharmacological properties.
Uniqueness of Perospirone Hydrochloride: this compound is unique due to its high affinity for 5HT1A receptors and its ability to act as a partial agonist at these receptors. This property distinguishes it from other atypical antipsychotics and contributes to its efficacy in treating both positive and negative symptoms of schizophrenia, as well as its lower propensity to cause extrapyramidal side effects .
Properties
IUPAC Name |
(3aS,7aR)-2-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2S.ClH/c28-22-17-7-1-2-8-18(17)23(29)27(22)12-6-5-11-25-13-15-26(16-14-25)21-19-9-3-4-10-20(19)30-24-21;/h3-4,9-10,17-18H,1-2,5-8,11-16H2;1H/t17-,18+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZFAPMOZFYELI-GNXQHMNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)C(=O)N(C2=O)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClN4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046449 | |
Record name | Perospirone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129273-38-7 | |
Record name | SM 9018 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129273-38-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Perospirone hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129273387 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perospirone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Perospirone Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PEROSPIRONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T884I76TMN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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